5'-Hydroxyphenyl Carvedilol-d5
CAS No.: 1189704-21-9
Cat. No.: VC0023739
Molecular Formula: C24H26N2O5
Molecular Weight: 427.512
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189704-21-9 |
|---|---|
| Molecular Formula | C24H26N2O5 |
| Molecular Weight | 427.512 |
| IUPAC Name | 3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
| Standard InChI | InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
| Standard InChI Key | PVUVZUBTCLBJMT-SUPLBRQZSA-N |
| SMILES | COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Molecular Properties of Carvedilol Metabolites
| Property | 5'-Hydroxyphenyl Carvedilol-d5 | 5'-Hydroxyphenyl Carvedilol |
|---|---|---|
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | C₂₄H₂₆N₂O₅ |
| Molecular Weight (g/mol) | 427.5 | 422.5 |
| CAS Number | 1189704-21-9 | 142227-51-8 |
| Deuterium Positions | 1,1,2,3,3 (propylamine chain) | None |
Structural and Stereochemical Features
The compound retains the core structure of carvedilol, featuring a carbazole moiety linked to a methoxyphenolic group via an ether-amine side chain . The stereochemistry of the hydroxyl group at the 2-position of the propylamine chain remains consistent with the parent drug, preserving its β-blocking activity. The deuterium substitution occurs at non-reactive sites, ensuring minimal interference with metabolic enzymes or receptor binding .
Pharmacological Role and Mechanism of Action
Relationship to Carvedilol
Carvedilol, the parent drug, is a third-generation β-blocker with additional α1-adrenergic receptor antagonism, used to manage heart failure and hypertension. Its therapeutic effects arise from reducing cardiac workload through vasodilation and negative chronotropy. 5'-Hydroxyphenyl carvedilol, a phase-I metabolite, contributes to carvedilol’s efficacy by retaining 10–20% of the β-blocking activity of the parent compound .
Significance of Deuterium Labeling
Analytical Applications in Pharmacokinetic Studies
LC–MS/MS Method Development
A validated low-volume LC–MS/MS method (0.024–50.000 ng/ml range) quantifies carvedilol, enalapril, and their metabolites in pediatric populations . The method demonstrates linearity (r ≥ 0.995), with recoveries of 87.6% for carvedilol and 91.1% for its metabolites in plasma . Deuterated internal standards like 5'-Hydroxyphenyl Carvedilol-d5 mitigate variability caused by hematocrit fluctuations in whole blood, ensuring reproducible results across age groups .
Table 2: Performance Metrics of LC–MS/MS Assay
| Parameter | Value for 5'-Hydroxyphenyl Carvedilol-d5 |
|---|---|
| Linear Range (ng/ml) | 0.049–50.000 |
| Recovery in Plasma (%) | 91.1 |
| Recovery in Whole Blood (%) | 71.9 |
| Intraday Precision (% RSD) | <15 |
Pediatric Pharmacokinetic Insights
In a clinical trial, the assay enabled the first pharmacokinetic profiling of carvedilol metabolites in children, revealing age-dependent differences in metabolic clearance . Blood-to-plasma ratios for 5'-hydroxyphenyl carvedilol averaged 0.8, indicating moderate erythrocyte partitioning . These findings underscore the necessity of pediatric-specific dosing regimens to avoid under- or over-exposure.
Research Implications and Future Directions
Advancing Precision Medicine
The integration of deuterated standards into pharmacokinetic assays supports personalized dosing strategies, particularly in pediatric populations where enzymatic maturation alters drug metabolism . Future studies could explore ontogenic changes in cytochrome P450 enzymes responsible for carvedilol hydroxylation.
Environmental Impact Mitigation
Given the aquatic toxicity of carvedilol metabolites, ongoing research aims to develop degradation protocols for laboratory waste containing 5'-Hydroxyphenyl Carvedilol-d5 . Advanced oxidation processes (AOPs) are under investigation to minimize ecological risks.
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